

A Comparative Review of Pharmacological Inhibitors for the CatSper Channel

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Compound of Interest

Compound Name: HC-056456

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The cation channel of sperm (CatSper) is a sperm-specific ion channel that plays a pivotal role in male fertility. It is essential for the hyperactivation of sperm motility, a vigorous swimming pattern required for the sperm to navigate the female reproductive tract and fertilize the oocyte. The unique expression profile and critical function of CatSper make it an attractive target for the development of non-hormonal male contraceptives. This guide provides a comparative overview of four key pharmacological inhibitors of the CatSper channel: RU1968, **HC-056456**, NNC 55-0396, and Mibepradil, with a focus on their efficacy, selectivity, and the experimental data supporting their characterization.

Quantitative Comparison of CatSper Inhibitors

The following tables summarize the available quantitative data for the discussed inhibitors, providing a basis for comparing their potency and selectivity.

Inhibitor	Target	Species	IC50 (μM)	Assay Type	Reference
RU1968	CatSper	Human	0.4 ± 0.3	Electrophysiology (monovalent currents)	[1]
CatSper (Progesterone-induced Ca ²⁺ signal)		Human	4 ± 2	Calcium Fluorimetry	[1]
CatSper (PGE1-induced Ca ²⁺ signal)		Human	3.8 ± 0.5	Calcium Fluorimetry	[1]
CatSper	Mouse		10 ± 1	Electrophysiology	[1]
HC-056456	CatSper (Na ⁺ influx)	Mouse	~3	SBFI fluorescence	[2][3]
CatSper	Mouse		~15 (estimated)	Electrophysiology	[4]
NNC 55-0396	CatSper	Human	2	Electrophysiology	[5][6]
CatSper (Progesterone-induced Ca ²⁺ signal)		Human	- (effective at 10-20 μM)	Calcium Fluorimetry	[7]
Mibepradil	CatSper	Human	- (effective at 30-40 μM)	Calcium Fluorimetry	[8]
T-type Ca ²⁺ channels (ICaT)	Rat (atrial cells)		0.1	Electrophysiology	[9]

L-type Ca ₂₊ channels (ICaL)	Rat (ventricular cells)	~3	Electrophysio logy	[9]
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Table 1: Potency of Pharmacological Inhibitors against the CatSper Channel. This table presents the half-maximal inhibitory concentration (IC₅₀) values for each inhibitor against the CatSper channel from different species, as determined by various experimental assays.

Inhibitor	Off-Target	Species	IC50/Ki (µM)	Notes	Reference
RU1968	Slo3	Human	~6 (15-fold lower potency than for CatSper)	Electrophysiology	[1][10]
Slo3	Mouse	No effect	Electrophysiology	[1]	
HC-056456	KSper	Mouse	~40	Electrophysiology	[4]
NNC 55-0396	T-type Ca ²⁺ channels (α1G)	Human (HEK293 cells)	~7	Electrophysiology	[11]
High-voltage-activated Ca ²⁺ channels	INS-1 cells	No detectable effect at 100 µM	Electrophysiology	[11]	
CYP3A4	Human	Ki = 0.21	Enzyme inhibition assay	[12]	
CYP2D6	Human	Ki = 0.0028	Enzyme inhibition assay	[12]	
Mibepradil	T-type Ca ²⁺ channels (α1G)	Human (HEK293 cells)	~1	Electrophysiology	[13]
L-type Ca ²⁺ channels (α1C)	Human (HEK293 cells)	~13	Electrophysiology	[13]	
Neuronal Na ⁺ channels	Rabbit brain	Ki = 0.017	Radioligand binding	[14][15]	

Voltage-gated				
K ⁺ channels (delayed rectifier)	Human (myoblasts)	0.3	Electrophysiology	[16]
Voltage-gated				
K ⁺ channels (ether-à-go-go)	Human (myoblasts)	0.7	Electrophysiology	[16]
Voltage-gated				
K ⁺ channels (inward rectifier)	Human (myoblasts)	5.6	Electrophysiology	[16]
CYP3A4	Human	K _i = 0.023	Enzyme inhibition assay	[12]
CYP2D6	Human	K _i = 0.0127	Enzyme inhibition assay	[12]

Table 2: Selectivity Profile of CatSper Inhibitors. This table outlines the inhibitory activity of the compounds against various off-target ion channels and enzymes, providing insight into their selectivity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to characterize CatSper inhibitors.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents in individual sperm cells.

Objective: To record CatSper currents and assess the effect of inhibitors.

Methodology:

- Sperm Preparation: Motile sperm are isolated using a swim-up procedure.[17]
- Recording Setup: Recordings are performed in the whole-cell configuration. A gigaohm seal is formed between the patch pipette and the cytoplasmic droplet of the sperm.[5][18][19][20]
- Solutions:
 - Extracellular (Bath) Solution (for monovalent currents): Divalent-free solution containing (in mM): 140 CsCl, 40 HEPES, 1 EGTA, pH 7.4 (adjusted with CsOH).[1]
 - Intracellular (Pipette) Solution (for monovalent currents): Containing (in mM): 130 Cs-aspartate, 50 HEPES, 5 EGTA, 5 CsCl, pH 7.3 (adjusted with CsOH).[1]
- Data Acquisition: Currents are evoked by voltage steps or ramps. The effect of the inhibitor is determined by perfusing the bath with a solution containing the compound of interest and measuring the change in current amplitude.[1][5][21]

Intracellular Calcium Imaging

This method utilizes fluorescent indicators to measure changes in intracellular calcium concentration ($[Ca^{2+}]_i$) in sperm populations or single cells.

Objective: To measure changes in $[Ca^{2+}]_i$ in response to CatSper activators and inhibitors.

Methodology:

- Sperm Preparation: Motile sperm are selected by a swim-up procedure.
- Dye Loading: Sperm are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM (typically 2-5 μ M), often with a non-ionic surfactant like Pluronic F-127 to aid in dye loading, for 30-60 minutes at 37°C.[17][22][23][24]
- Measurement:
 - Fluorometry/Plate Reader: The fluorescence of a sperm suspension is measured before and after the addition of activators (e.g., progesterone, prostaglandins) and/or inhibitors.

[22]

- Flow Cytometry: Allows for the analysis of $[Ca^{2+}]_i$ in individual sperm within a large population.[22][23]
- Single-Cell Imaging: Provides spatial and temporal resolution of calcium signals within a single sperm.[23]
- Data Analysis: The change in fluorescence intensity is proportional to the change in $[Ca^{2+}]_i$.

Computer-Assisted Sperm Analysis (CASA)

CASA systems provide objective and quantitative measurements of sperm motility parameters.

Objective: To assess the impact of CatSper inhibitors on sperm motility patterns, including hyperactivation.

Methodology:

- Sample Preparation: An aliquot of the sperm suspension, treated with the inhibitor or a vehicle control, is loaded into a analysis chamber (e.g., Makler chamber) maintained at 37°C.[11]
- Image Acquisition: The movement of sperm is recorded using a microscope equipped with a high-speed camera.[11][18]
- Data Analysis: The CASA software analyzes the captured video to determine various kinematic parameters, including:[12][18][25]
 - VCL (Curvilinear Velocity): The actual velocity along the sperm's curved path.
 - VSL (Straight-Line Velocity): The net velocity in a straight line from the beginning to the end of the track.
 - VAP (Average Path Velocity): The velocity over a smoothed path.
 - ALH (Amplitude of Lateral Head Displacement): The magnitude of the side-to-side movement of the sperm head.

- BCF (Beat Cross Frequency): The frequency at which the sperm's curved path crosses its average path.
- LIN (Linearity): The ratio of VSL to VCL, indicating the straightness of the path.
Hyperactivated motility is typically characterized by high VCL and ALH, and low LIN.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the CatSper signaling pathway and a typical experimental workflow for inhibitor screening.

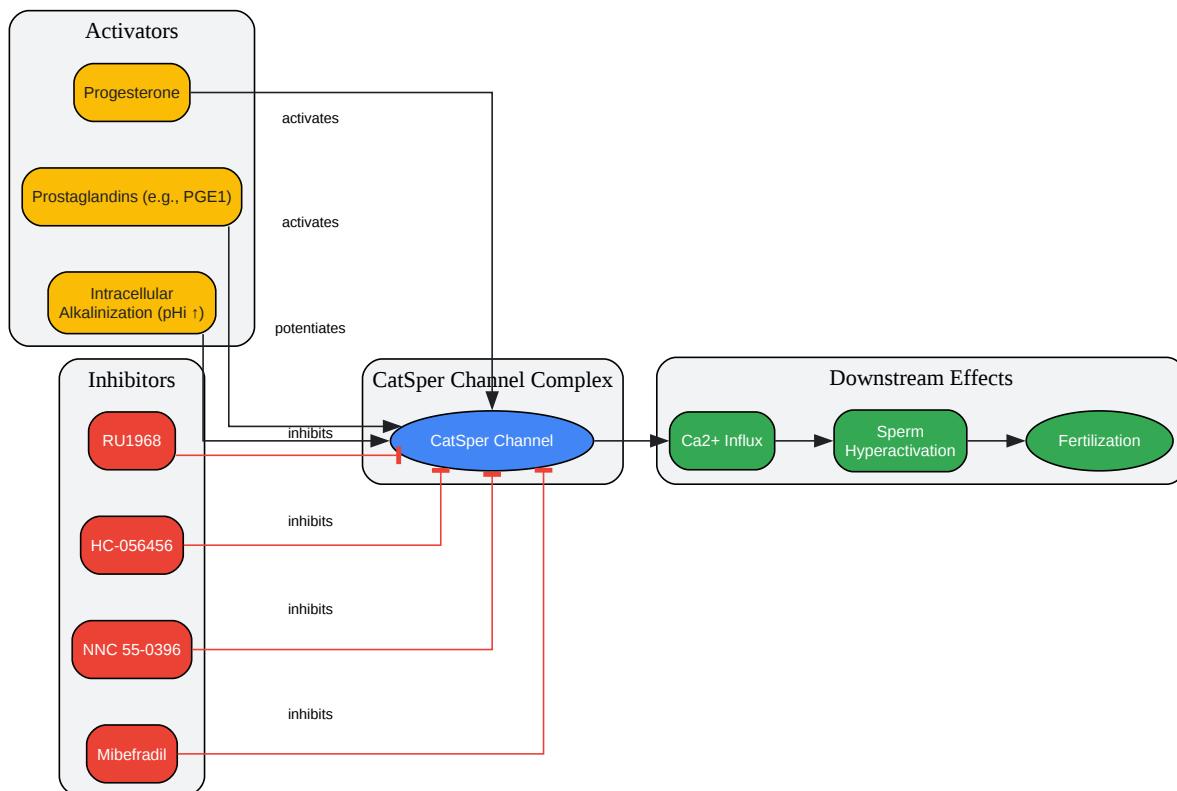
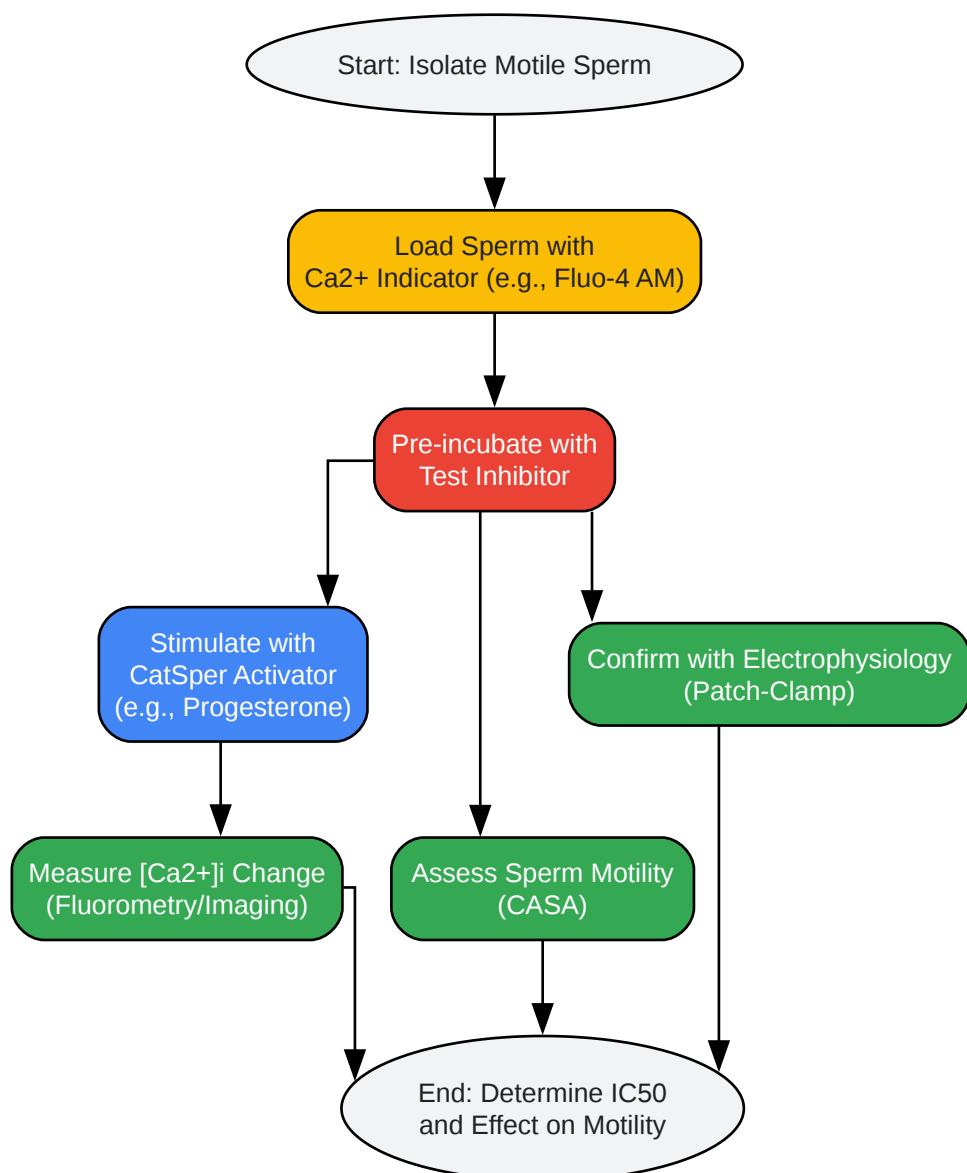
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Figure 1: Simplified signaling pathway of the CatSper channel activation and inhibition.

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